N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide
Description
N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide (CAS No. 92-73-9) is a naphthamide derivative with the molecular formula C₁₉H₁₇NO₄ and a molecular weight of 323.34 g/mol. It is widely recognized as a key intermediate in dye synthesis, particularly under the industrial names Naphthol AS-BG and Azoic Coupling Component 19 . Structurally, it features a naphthalene backbone substituted with a hydroxyl group at position 3 and a carboxamide group linked to a 2,5-dimethoxyphenyl moiety (Fig. 1). This compound is critical in the production of azo dyes due to its ability to act as a coupling agent, forming stable covalent bonds with diazonium salts .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-23-14-7-8-18(24-2)16(11-14)20-19(22)15-9-12-5-3-4-6-13(12)10-17(15)21/h3-11,21H,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKNSQZHAUYJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059062 | |
| Record name | 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy- | |
| Source | EPA DSSTox | |
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Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-73-9 | |
| Record name | N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | C.I. 37545 | |
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| Record name | Acna Naphthol BG | |
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| Record name | 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy- | |
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| Record name | 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059062 | |
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| Record name | 3-hydroxy-2',5'-dimethoxynaphthanilide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide | |
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Preparation Methods
Synthetic Routes and Reaction Mechanisms
Direct Condensation of 2,5-Dimethoxyaniline and 3-Hydroxy-2-naphthoic Acid
The most widely reported method involves the condensation of 2,5-dimethoxyaniline with 3-hydroxy-2-naphthoic acid under acidic or catalytic conditions.
Acid-Catalyzed Condensation
- Reagents : 2,5-Dimethoxyaniline, 3-hydroxy-2-naphthoic acid, sulfuric acid or polyphosphoric acid.
- Conditions : Reflux in ethanol or pyridine for 4–8 hours.
- Mechanism : The carboxylic acid reacts with the amine via nucleophilic acyl substitution, facilitated by acid catalysis to activate the carbonyl group.
- Yield : 70–90% after recrystallization from methanol or ethanol.
Table 1 : Optimization of Acid-Catalyzed Condensation
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Ethanol | H₂SO₄ | 80–100 | 6 | 85 | 98 |
| Pyridine | PPA* | 120 | 4 | 90 | 97 |
| Toluene | HCl (gas) | 110 | 8 | 78 | 95 |
*PPA: Polyphosphoric acid. Source:.
Coupling Agent-Mediated Synthesis
Modern protocols employ coupling agents to enhance efficiency:
Synthesis via Acid Chloride Intermediate
3-Hydroxy-2-naphthoyl chloride is reacted with 2,5-dimethoxyaniline to form the amide bond.
Preparation of 3-Hydroxy-2-naphthoyl Chloride
- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.
- Conditions : Reflux in anhydrous dichloromethane for 2–3 hours.
- Yield of Chloride : >95%.
Amidation Reaction
- Reagents : 2,5-Dimethoxyaniline, triethylamine (base).
- Conditions : 0–5°C in dichloromethane, followed by warming to room temperature.
- Yield : 75–80%.
Table 2 : Comparative Analysis of Amidation Methods
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Acid-Catalyzed | Low cost; simple setup | High temperatures; side reactions | Industrial (≥50 kg) |
| Coupling Agents | Mild conditions; high purity | Expensive reagents | Lab-scale (≤1 kg) |
| Acid Chloride Route | High reactivity; fast kinetics | Moisture-sensitive intermediates | Pilot-scale (10 kg) |
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and reproducibility:
- Reactors : Automated stirred-tank reactors with temperature and pH control.
- Workflow :
- Batch Charging : 2,5-Dimethoxyaniline (1.2 equiv) and 3-hydroxy-2-naphthoic acid (1.0 equiv) in ethanol.
- Catalyst Addition : Concentrated H₂SO₄ (5 mol%).
- Reflux : 6–8 hours at 80°C.
- Crystallization : Cool to 5°C, filter, and wash with cold ethanol.
- Yield : 88–92% with >99% purity after recrystallization.
Analytical Characterization
Key spectroscopic data confirm structure and purity:
Challenges and Optimization Strategies
- Byproduct Formation : Oligomerization of 3-hydroxy-2-naphthoic acid at high temperatures. Mitigated by slow reagent addition.
- Solvent Selection : Ethanol minimizes side reactions vs. toluene, which requires higher temperatures.
- Purification : Recrystallization from methanol/water (1:3) enhances purity to >98%.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of N-(2,5-dimethoxyphenyl)-3-oxo-2-naphthamide.
Reduction: Formation of N-(2,5-dimethoxyphenyl)-3-amino-2-naphthamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide has shown potential as an antimicrobial agent, particularly against resistant strains of bacteria. Research indicates that derivatives of this compound can be synthesized and tested for efficacy against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
Methodology:
- Synthesis of derivatives followed by in vitro testing against various bacterial and fungal strains.
Results:
- Certain derivatives exhibited higher potency and selectivity towards specific pathogens, suggesting a pathway for developing new antimicrobial drugs .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .
Cancer Research
In oncology, this compound has been studied for its potential to induce apoptosis in cancer cells. The compound's ability to interact with various biological targets suggests it could be developed into a therapeutic agent for certain types of cancer .
Dye Applications
This compound is utilized in the dyeing industry due to its affinity for cotton and silk fibers. It is primarily used as a dyeing agent rather than for printing applications .
Properties:
- Produces stable colors on cotton and viscose fabrics.
Methodology:
- The compound is applied in dyeing processes where it interacts with the fabric to create colorfast results.
Structure-Activity Relationship Studies
Computational modeling and structure-activity relationship (SAR) studies have been employed to explore how modifications to the compound can enhance its biological activity. By analyzing the interactions between the compound and various biological targets, researchers can identify promising derivatives that may have improved therapeutic profiles .
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized derivatives of this compound demonstrated significant antimicrobial activity against several resistant bacterial strains. The results indicated that specific modifications to the chemical structure increased efficacy against MRSA .
Case Study 2: Anti-inflammatory Effects
Research published in a peer-reviewed journal highlighted the anti-inflammatory potential of this compound. In vitro tests showed that it reduced the production of inflammatory markers in human cell lines, suggesting its utility in treating conditions like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide with analogous naphthamide and benzamide derivatives, focusing on substituent effects, applications, and physicochemical properties.
Structural Analogues in Dye Chemistry
N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (CAS 4273-92-1)
- Molecular Formula: C₁₉H₁₆ClNO₄
- Key Differences : Incorporates a chlorine atom at the 4-position of the phenyl ring instead of hydrogen.
- This modification may improve dye fastness or alter solubility in polar solvents .
3-Hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide (CAS 3651-62-5)
- Molecular Formula: C₁₈H₁₅NO₂
- Key Differences : Substitutes the 2,5-dimethoxyphenyl group with a 4-methylphenyl group.
- Impact : The methyl group reduces polarity compared to methoxy substituents, likely decreasing solubility in aqueous media. This compound may exhibit weaker hydrogen-bonding capacity, affecting its efficiency as a coupling agent in dye synthesis .
3-Hydroxy-2'-methoxy-2-naphthanilide (CAS 135-62-6)
- Molecular Formula: C₁₈H₁₅NO₃
- Key Differences : Features a single methoxy group at the 2-position of the phenyl ring instead of 2,5-dimethoxy substitution.
Functional Analogues in Agrochemicals
- Alachlor (CAS 15972-60-8): A chloroacetamide herbicide with a 2,6-diethylphenyl group. The absence of a naphthalene backbone limits its use in dyes but highlights the role of chlorine and methoxy groups in enhancing pesticidal activity .
- Pretilachlor (CAS 51218-49-6): Contains a 2,6-diethylphenyl group and a propoxyethyl chain, emphasizing how alkyl substituents influence bioavailability and environmental persistence .
Comparative Data Table
Research Findings and Trends
- Substituent Effects : Methoxy groups enhance electron density, improving coupling efficiency in azo dye synthesis. Chlorine substituents increase molecular weight and may enhance UV stability .
- Solubility: Polar substituents (e.g., -OH, -OCH₃) improve solubility in organic solvents, critical for dye application processes. Nonpolar groups (e.g., -CH₃) limit this property .
- Thermal Stability: Dimethoxy derivatives exhibit higher thermal stability compared to mono-methoxy analogues, making them suitable for high-temperature industrial processes .
Biological Activity
N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₉H₁₇N₁O₄
- Molecular Weight : 323.34 g/mol
- CAS Number : 92-73-9
- Appearance : White or off-white powder
- Solubility : Very soluble in N,N-Dimethylformamide .
This compound exhibits its biological effects primarily through the modulation of enzyme activities and receptor interactions. It has been noted for its potential as an enzyme inhibitor and receptor modulator, which can lead to various therapeutic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering the physiological state of cells.
- Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate cellular functions.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Properties : Studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : Preliminary research indicates potential anticancer effects, possibly through apoptosis induction in cancer cells.
- Antioxidant Effects : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine levels | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antioxidant | Mitigation of oxidative stress |
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers after administration. The results indicated a decrease in tumor necrosis factor-alpha (TNF-α) levels and interleukin-6 (IL-6), suggesting its potential use in treating inflammatory diseases.
Case Study 2: Anticancer Activity
In vitro studies involving various cancer cell lines have shown that this compound induces apoptosis through the activation of caspase pathways. This suggests a mechanism whereby the compound may trigger programmed cell death in malignant cells while sparing normal cells .
Research Findings
Recent research has focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Modifications have aimed at increasing solubility and bioavailability while maintaining or enhancing therapeutic effects. For instance, derivatives with additional functional groups have shown improved enzyme inhibition rates compared to the parent compound .
Q & A
Basic: What are the established synthetic routes for N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized via a condensation reaction between 3-hydroxy-2-naphthoic acid and 2,5-dimethoxyaniline. Key steps include:
- Acylation : Activation of the carboxylic acid group using coupling agents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC/DMAP).
- Amide Bond Formation : Reaction with 2,5-dimethoxyaniline under reflux in anhydrous solvents (e.g., toluene or dichloromethane).
- Purification : Crystallization from ethanol or methanol yields the pure product.
Optimization involves controlling reaction temperature (80–100°C), stoichiometric ratios (1:1.2 for amine excess), and inert atmospheres to prevent oxidation. Purity is validated via melting point analysis and HPLC .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ 3.7–3.9 ppm).
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹).
- Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion confirmation (m/z 323.343 [M+H]⁺).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .
Basic: How does this compound function as a coupling agent in dye chemistry?
Methodological Answer:
this compound (Azoic Coupling Component 19) binds to cellulose fibers via hydrogen bonding. Its hydroxyl and methoxy groups enhance solubility and regioselectivity during diazo coupling with aromatic amines (e.g., red colorants). Applications include:
- Textile Dyeing : Cotton/rayon dyeing under alkaline conditions (pH 10–12).
- Color Stability : Assessed via UV-Vis spectroscopy (λmax ~480–520 nm for azo adducts) .
Advanced: What computational strategies are used to model its electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) basis sets model frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. organic media) using AMBER or GROMACS.
- Docking Studies : Explore binding to cellulose or synthetic polymers (e.g., polyamide) via AutoDock Vina. Validate with experimental FT-IR shifts .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Identify coupling patterns and assign overlapping aromatic signals.
- Variable Temperature NMR : Probe dynamic processes (e.g., hindered rotation of methoxy groups).
- X-ray Diffraction : Resolve tautomeric forms (enol vs. keto) or polymorphism.
- Control Experiments : Compare with analogs (e.g., 2,5-dichloro derivatives) to isolate electronic effects .
Advanced: What mechanistic insights exist for its interactions in supramolecular or material science applications?
Methodological Answer:
- Hydrogen-Bonding Networks : Single-crystal studies reveal O-H···O and N-H···O interactions, influencing crystal packing and stability.
- Coordination Chemistry : Potential as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) via hydroxyl and carbonyl groups.
- Thermal Analysis (TGA/DSC) : Assess decomposition pathways (200–300°C) for material durability studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
